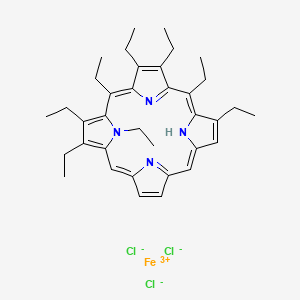

Iron(III) octaethylporphine chloride

説明

特性

IUPAC Name |

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMMVGOWYAIRHR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46Cl3FeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725247 | |

| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28755-93-3 | |

| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Iron(III) Octaethylporphine Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Iron(III) octaethylporphine chloride (Fe(OEP)Cl), a key molecule in various research and development applications, including catalysis and as a model for heme proteins. This document details the necessary chemical precursors, experimental protocols, and purification methods, supported by quantitative data and procedural diagrams.

Overview and Chemical Principles

This compound, with the chemical formula C₃₆H₄₄ClFeN₄, is a coordination complex consisting of an iron(III) ion chelated by the dianion of octaethylporphyrin (OEP²⁻) and an axial chloride ligand. The synthesis of Fe(OEP)Cl is primarily achieved through the metalation of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) with an appropriate iron salt. The general reaction involves the displacement of the two central protons of the porphyrin macrocycle by the iron ion.

The purification of the final product is crucial to remove unreacted starting materials and byproducts, ensuring a high-purity compound suitable for downstream applications. Common purification techniques include column chromatography and recrystallization.

Synthesis of this compound

The primary method for the synthesis of Fe(OEP)Cl involves the reaction of H₂OEP with an iron(III) salt, typically ferric chloride (FeCl₃), in a suitable solvent. Acetic acid is a commonly used solvent for this reaction, which proceeds under heated conditions.

Experimental Protocol: Metalation of Octaethylporphyrin

This protocol is based on established methods for the insertion of iron into porphyrin macrocycles.

Materials:

-

2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Glacial Acetic Acid

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) in glacial acetic acid.

-

Addition of Iron Salt: Add an excess of anhydrous ferric chloride (FeCl₃) to the solution. A typical molar ratio is 1:5 of H₂OEP to FeCl₃ to ensure complete metalation.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the Soret and Q-bands of the iron(III) porphyrin. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the residue in chloroform or dichloromethane.

-

Wash the organic solution sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude Fe(OEP)Cl product.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to obtain Fe(OEP)Cl of high purity. This is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol: Column Chromatography

Materials:

-

Crude Fe(OEP)Cl

-

Silica (B1680970) gel (60-120 mesh)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Chromatography column

-

Collection flasks

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude Fe(OEP)Cl in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with dichloromethane/hexane and gradually increases the proportion of dichloromethane. The main band corresponding to Fe(OEP)Cl will move down the column.

-

Fraction Collection: Collect the fractions containing the desired product. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified Fe(OEP)Cl.

Experimental Protocol: Recrystallization

Materials:

-

Purified Fe(OEP)Cl from chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Beaker or flask

-

Hot plate (optional, for gentle warming)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the purified Fe(OEP)Cl in a minimum amount of dichloromethane with gentle warming if necessary.

-

Precipitation: Slowly add methanol to the solution until it becomes slightly turbid.

-

Crystallization: Allow the solution to stand undisturbed at room temperature, or in a refrigerator, for several hours to overnight to allow for the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain pure, crystalline Fe(OEP)Cl.

Purification Workflow

Caption: Workflow for the purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and purification of Fe(OEP)Cl.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio (H₂OEP:FeCl₃) | 1:5 | General Practice |

| Reaction Temperature | Reflux (Acetic Acid) | General Practice |

| Reaction Time | 2 - 4 hours | General Practice |

| Expected Yield (Crude) | > 90% | Estimated |

| Purification | ||

| Purity after Chromatography | > 95% | Estimated |

| Purity after Recrystallization | > 98% | Estimated |

| Characterization | ||

| Molecular Weight | 624.06 g/mol | [Calculated] |

| UV-Vis (in CH₂Cl₂) λmax (nm) | Soret: ~380-410, Q-bands: ~530, ~570 | Literature |

Characterization

The identity and purity of the synthesized Fe(OEP)Cl should be confirmed using various analytical techniques:

-

UV-Visible Spectroscopy: To confirm the insertion of iron into the porphyrin ring by observing the characteristic Soret and Q-bands.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the porphyrin macrocycle and the Fe-Cl bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the porphyrin ligand, although the paramagnetic nature of the Fe(III) center will lead to broadened and shifted signals.

-

Mass Spectrometry: To confirm the molecular weight of the complex.

Safety Considerations

-

Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroform/Dichloromethane: Volatile and potentially carcinogenic. Handle in a fume hood and wear appropriate PPE.

-

Ferric Chloride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a detailed framework for the successful synthesis and purification of high-purity this compound. Adherence to these protocols and safety precautions is essential for obtaining reliable and reproducible results in a research and development setting.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Iron(III) Octaethylporphine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Iron(III) octaethylporphine chloride, a significant coordination complex often utilized in biomimetic studies and as a reference compound in porphyrin chemistry. This document delves into the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound, [Fe(OEP)Cl], has been determined for several polymorphs and solvates. The compound typically exhibits a high-spin square-pyramidal coordination geometry around the iron(III) center. The iron atom is coordinated to the four nitrogen atoms of the octaethylporphyrin macrocycle in the equatorial plane and to a chloride ion in the axial position. A notable feature is the displacement of the iron cation from the mean plane of the 24-atom porphyrin core.

Below is a summary of the key quantitative data from various crystallographic studies, presented for comparative analysis.

| Parameter | Triclinic Polymorph[1][2] | Monoclinic Polymorph[3][4] | Dichloromethane (B109758) Sesquisolvate[5] |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P1 | P2₁/c | P1 |

| Temperature (K) | 100 | 126 | 293 |

| Unit Cell Dimensions | |||

| a (Å) | - | 10.155 (2) | 10.062 (6) |

| b (Å) | - | 19.863 (4) | 13.767 (5) |

| c (Å) | - | 16.142 (3) | 14.754 (5) |

| α (°) | - | 90 | 66.46 (2) |

| β (°) | - | 106.98 (3) | 80.55 (2) |

| γ (°) | - | 90 | 76.10 (2) |

| Volume (ų) | - | 3119.4 (11) | 1813.5 (14) |

| Z | 1 | 4 | 2 |

| Bond Lengths (Å) | |||

| Average Fe–N | 2.065 (2) | 2.071 (2) | 2.065 (3) |

| Fe–Cl | 2.225 (4) | 2.231 (1) | 2.2430 (13) |

| Displacement of Fe from Porphyrin Plane (Å) | 0.494 (4) | - | 0.518 (1) |

Experimental Protocols

The determination of the crystal structure of [Fe(OEP)Cl] involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

Synthesis of [Fe(OEP)Cl]: The compound is typically prepared by the reaction of Iron(II) chloride with 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) in a suitable solvent such as dimethylformamide (DMF).[5]

Crystallization: Single crystals suitable for X-ray diffraction are obtained through methods like slow evaporation of a solution of the compound. For instance, single crystals of the dichloromethane sesquisolvate were grown by the slow evaporation of a methylene (B1212753) chloride solution.[5] Another method involves crystallization from a mixture of dichloromethane and methanol.[3]

X-ray Crystallography

Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer. The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K or 126 K) to minimize thermal vibrations.[1][2][3] A rotating anode X-ray tube with graphite-monochromated Mo Kα radiation is a common source.[5]

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. The structure is typically solved using direct methods, and the refinement is carried out by full-matrix least-squares on F².[5] Software packages such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[3] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[3][5]

Logical Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

References

Spectroscopic Properties of Iron(III) Octaethylporphine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride, a synthetic iron porphyrin, serves as a crucial model compound in bioinorganic chemistry and a versatile catalyst. Its structural and electronic properties, which are fundamental to its function, are primarily elucidated through a range of spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including UV-Visible, Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Mössbauer, and Vibrational (FTIR and Raman) spectroscopy. This document is intended to be a valuable resource for researchers employing this compound in fields ranging from fundamental chemical studies to drug development.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃₆H₄₄ClFeN₄[1] |

| Molecular Weight | 624.06 g/mol |

| CAS Number | 28755-93-3 |

| Appearance | Purple solid[2] |

| Solubility | Soluble in organic solvents like dichloromethane[2] |

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. The paramagnetic nature of the high-spin Fe(III) center significantly influences its NMR and EPR spectra.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound in dichloromethane (B109758) is characterized by an intense Soret band and weaker Q-bands in the visible region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Band Assignment |

| Dichloromethane | ~375 | Data not available in search results | Soret Band |

| ~498 | Data not available in search results | Q-band | |

| ~630 | Data not available in search results | Q-band |

Note: The UV-visible spectrum is available in a referenced publication, but specific peak maxima and molar absorptivity values were not explicitly provided in the search results.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the paramagnetic this compound exhibits significantly shifted and broadened resonances due to the influence of the unpaired electrons of the Fe(III) center.

| Assignment | Chemical Shift (δ, ppm) | Solvent | Temperature |

| meso-H | -56.1 | Not specified in search results | Not specified in search results |

| -CH₂- (diastereotopic) | 44.5, 40.5 | Not specified in search results | Not specified in search results |

| -CH₃ | 6.7 | Not specified in search results | Not specified in search results |

Note: The provided chemical shifts are from a presentation slide and lack detailed experimental conditions such as solvent and temperature.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a high-spin d⁵ complex, this compound is EPR active. The g-values are indicative of the electronic environment of the iron center. High-spin Fe(III) porphyrins typically exhibit signals characteristic of either an axial or a rhombic symmetry.

| Parameter | Typical Values for High-Spin Fe(III) Porphyrins | Experimental Values for Fe(OEP)Cl |

| g⊥ (axial) | ~6 | Data not available in search results |

| g∥ (axial) | ~2 | Data not available in search results |

| g (rhombic) | ~4.3 | Data not available in search results |

Note: While general g-values for high-spin Fe(III) porphyrins are known, specific experimental g-values for Fe(OEP)Cl were not found in the search results.[5]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin state, and coordination environment of the iron center. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

| Parameter | Typical Range for High-Spin Fe(III) | Experimental Values for Fe(OEP)Cl (at 80 K) |

| Isomer Shift (δ) (mm/s) | 0.2 - 0.5 (relative to α-Fe) | Data not available in search results |

| Quadrupole Splitting (ΔEQ) (mm/s) | 0.4 - 2.0 | Data not available in search results |

Note: Specific experimental Mössbauer parameters for Fe(OEP)Cl were not found in the provided search results. The table lists typical ranges for high-spin Fe(III) complexes.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides insights into the molecular structure and bonding within the porphyrin macrocycle and its substituents.

FTIR Spectroscopy

| Frequency (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Raman Spectroscopy

| Frequency (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Note: While general principles of vibrational spectroscopy for metalloporphyrins were found, specific peak frequencies and their assignments for Fe(OEP)Cl were not available in the search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the spectroscopic analysis of this compound were not explicitly available in the search results. However, based on general laboratory practices for these techniques, the following outlines provide a framework for conducting such measurements.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as dichloromethane.[6] Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The presence of a paramagnetic species will significantly shorten relaxation times.[7]

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition:

-

Due to the paramagnetic nature of the sample, shorter relaxation delays (d1) and faster pulse sequences may be necessary.[7]

-

A wide spectral width is required to observe the highly shifted proton signals.

-

Temperature control is crucial as paramagnetic shifts are temperature-dependent.

-

EPR Spectroscopy

-

Sample Preparation: For continuous-wave (CW) EPR, the sample can be a frozen solution (e.g., in toluene (B28343) or dichloromethane) or a polycrystalline powder.[8] The concentration should be optimized to avoid aggregation effects.

-

Instrumentation: A CW-EPR spectrometer operating at X-band (~9.5 GHz) is commonly used. Low-temperature capabilities (e.g., liquid helium cryostat) are essential for observing signals from high-spin Fe(III) complexes.[8]

-

Data Acquisition:

-

Spectra are typically recorded at cryogenic temperatures (e.g., 4.2 K or 77 K).

-

Microwave power and modulation amplitude should be optimized to avoid signal saturation and distortion.

-

Mössbauer Spectroscopy

-

Sample Preparation: The sample should be a solid, either a crystalline powder or a frozen solution, containing a sufficient amount of ⁵⁷Fe. For natural abundance iron samples, longer acquisition times are necessary. The sample is placed in a holder and cooled in a cryostat.[9]

-

Instrumentation: A Mössbauer spectrometer consisting of a ⁵⁷Co source, a velocity transducer, a detector, and a data acquisition system is used.[9]

-

Data Acquisition:

-

The source is moved with a range of velocities to scan the energy of the gamma rays.

-

The transmission of gamma rays through the sample is measured as a function of the source velocity.

-

Spectra are typically recorded at low temperatures (e.g., 80 K) to increase the recoil-free fraction.[2]

-

The isomer shift is reported relative to a standard, typically α-iron at room temperature.[9]

-

Vibrational Spectroscopy (FTIR & Raman)

-

Sample Preparation:

-

FTIR: Samples are typically prepared as KBr pellets, where a small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull or a solution in an appropriate solvent can be used.

-

Raman: Samples can be analyzed as a solid powder in a capillary tube or as a solution.

-

-

Instrumentation:

-

FTIR: A Fourier-transform infrared spectrometer.

-

Raman: A Raman spectrometer with a suitable laser excitation source.

-

-

Data Acquisition:

-

For FTIR, a background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

-

For Raman, the laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the spectroscopic techniques discussed.

Caption: General workflow for UV-Visible spectroscopy of Fe(OEP)Cl.

Caption: General workflow for ¹H NMR spectroscopy of paramagnetic Fe(OEP)Cl.

Caption: General workflow for EPR spectroscopy of Fe(OEP)Cl.

Conclusion

This technical guide has summarized the available spectroscopic properties of this compound and provided general experimental frameworks. While some quantitative data for UV-Visible and ¹H NMR spectroscopy have been presented, a comprehensive, experimentally verified dataset for EPR, Mössbauer, and vibrational spectroscopy remains to be fully compiled from dedicated research articles. The provided protocols and workflows offer a solid foundation for researchers to conduct their own spectroscopic investigations of this important iron porphyrin complex. Further research to populate the missing data in the tables would be of significant value to the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 7. Paramagnetic Nuclear Magnetic Resonance: The Toolkit | MDPI [mdpi.com]

- 8. CW and Pulse EPR – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 9. mdpi.com [mdpi.com]

Electrochemical Behavior of Iron(III) Octaethylporphine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electrochemical behavior of Iron(III) octaethylporphine chloride (Fe(OEP)Cl). The document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the fundamental processes involved. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the redox properties of this important metalloporphyrin.

Core Electrochemical Properties

This compound is a well-studied synthetic metalloporphyrin that exhibits a rich electrochemical behavior. Its redox activity is centered on both the iron metal center and the porphyrin macrocycle. The compound can undergo multiple, sequential one-electron transfer reactions, making it a versatile molecule for applications in catalysis and as a model for biological systems.

The principal redox reactions involve the reduction of the iron center from Fe(III) to Fe(II), then to Fe(I), and formally to Fe(0). Additionally, the porphyrin ring itself can be both oxidized and reduced, leading to the formation of π-cation and π-anion radicals.

Quantitative Electrochemical Data

The redox potentials of Fe(OEP)Cl are highly dependent on the solvent, the supporting electrolyte, and the presence of coordinating ligands. The following tables summarize the available quantitative data from cyclic voltammetry (CV) studies.

Table 1: Metal-Centered Redox Potentials of Fe(OEP)Cl

| Redox Couple | E½ (V vs. SCE) in CH₂Cl₂ | E½ (V vs. Ag/AgNO₃) in DMF/THF | Notes |

| [Fe(III)(OEP)Cl] / [Fe(II)(OEP)] | -0.16[1] | -0.88 (peak potential)[2] | The Fe(III)/Fe(II) couple is a key transition. The potential is sensitive to axial ligation. |

| [Fe(II)(OEP)] / [Fe(I)(OEP)]⁻ | Not Reported | -1.76 (peak potential)[2] | This second reduction step forms the Fe(I) species. |

| [Fe(I)(OEP)]⁻ / [Fe(0)(OEP)]²⁻ | Not Reported | Not Reported | The third reduction to the formal Fe(0) state is also expected. |

Note: Direct comparison of potential values requires conversion between reference electrode scales and consideration of solvent effects.

Table 2: Influence of Axial Ligation on the Fe(III)/Fe(II) Redox Potential

| Ligand | Solvent | E½ (V vs. SCE) |

| None (Cl⁻) | CH₂Cl₂ | -0.16[1] |

| Pyridine (B92270) | CH₂Cl₂ | -0.06[1] |

Note: The presence of axial ligands such as pyridine can significantly shift the redox potentials, indicating coordination to the iron center.

Experimental Protocols

The following section details a representative experimental protocol for studying the electrochemical behavior of Fe(OEP)Cl using cyclic voltammetry. This protocol is a composite based on common practices reported in the literature for iron porphyrins.

Materials and Reagents

-

Analyte: this compound (Fe(OEP)Cl)

-

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), 0.1 M

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode

-

Counter Electrode: Platinum wire

-

Inert Gas: Argon or Nitrogen for deaeration

Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Procedure

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous dichloromethane.

-

Prepare a stock solution of Fe(OEP)Cl in the electrolyte solution at a concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the Fe(OEP)Cl solution to the cell.

-

Deaerate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox events (e.g., from +1.5 V to -2.0 V vs. SCE).

-

Set the initial scan direction towards negative potentials to observe the reductions first.

-

Set the scan rate, starting with a typical value of 100 mV/s.

-

Record the cyclic voltammogram.

-

Perform subsequent scans at varying scan rates (e.g., 20, 50, 200, 500 mV/s) to investigate the reversibility and diffusion control of the redox processes.

-

-

Data Analysis:

-

Determine the half-wave potentials (E½) for each reversible or quasi-reversible redox couple by averaging the cathodic and anodic peak potentials (Epc and Epa).

-

Measure the peak currents (ipc and ipa).

-

Analyze the relationship between peak currents and the square root of the scan rate to confirm diffusion-controlled processes.

-

Evaluate the peak-to-peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Visualizing the Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the core redox signaling pathway of this compound.

Caption: Experimental workflow for cyclic voltammetry analysis of Fe(OEP)Cl.

Caption: Stepwise reduction of the iron center in Fe(OEP)Cl.

Concluding Remarks

The electrochemical behavior of this compound is characterized by a series of well-defined, metal-centered redox events. The precise redox potentials are sensitive to the experimental conditions, particularly the solvent and the presence of coordinating species. The detailed experimental protocol provided in this guide offers a robust framework for the systematic investigation of this and related metalloporphyrins. The visualized workflows and pathways serve as a clear conceptual guide for understanding the fundamental electrochemical transformations of Fe(OEP)Cl. Further research is warranted to fully elucidate the kinetic parameters of each redox step and to explore the electrochemical behavior of the porphyrin macrocycle under various conditions.

References

Unveiling the Magnetic Landscape of Iron(III) Octaethylporphine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride, often abbreviated as Fe(OEP)Cl, stands as a significant molecule in the realm of bioinorganic chemistry and catalysis. Its structural resemblance to the active sites of heme proteins makes it a valuable model compound for elucidating the magnetic properties and electronic structure-function relationships in these biological systems. This technical guide provides an in-depth exploration of the magnetic characteristics of Fe(OEP)Cl, presenting key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the underlying principles and workflows.

Core Magnetic Properties: A High-Spin Iron(III) Center

This compound is characterized as a high-spin d⁵ complex. In an idealized square pyramidal geometry, the five d-electrons of the ferric ion are distributed among the d-orbitals to maximize the total spin, resulting in a spin state of S = 5/2. This high-spin configuration is a direct consequence of the ligand field strength of the porphyrin macrocycle and the chloride anion, which is not strong enough to induce spin pairing. The unpaired electrons are the origin of the paramagnetic behavior exhibited by this molecule.

Data Presentation: Magnetic Susceptibility and Magnetic Moment

The magnetic properties of Fe(OEP)Cl have been investigated over a range of temperatures. The magnetic susceptibility (χ) and the effective magnetic moment (μ_eff) are crucial parameters that provide insight into the electronic structure and the presence of any magnetic interactions. Below is a summary of the temperature-dependent magnetic data for a solid sample of Fe(OEP)Cl.[1]

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cgs units) | Effective Magnetic Moment (μ_eff) (Bohr Magnetons, μ_B) |

| 297 | 1.48 x 10⁻² | 5.92 |

| 200 | 2.19 x 10⁻² | 5.92 |

| 100 | 4.38 x 10⁻² | 5.92 |

| 50 | 8.76 x 10⁻² | 5.92 |

| 20 | 2.19 x 10⁻¹ | 5.92 |

| 10 | 4.38 x 10⁻¹ | 5.92 |

| 4.2 | 1.04 x 10⁰ | 5.92 |

| 3.04 | 1.44 x 10⁰ | 5.92 |

The effective magnetic moment remains constant at approximately 5.92 μ_B across the temperature range of 3.04 K to 297 K.[1] This value is in excellent agreement with the theoretical spin-only magnetic moment for a high-spin d⁵ system (S = 5/2), which can be calculated using the following equation:

μ_so = g√[S(S+1)]

where g is the Landé g-factor (approximately 2.00 for a free electron) and S is the total spin quantum number. For S = 5/2, the calculated spin-only magnetic moment is 5.92 μ_B. The temperature independence of the magnetic moment suggests that the material behaves as a simple paramagnet, with negligible magnetic exchange interactions between the iron centers in the solid state.

Experimental Protocols

The characterization of the magnetic properties of Fe(OEP)Cl relies on sophisticated spectroscopic and magnetometric techniques. The following sections detail the general principles and methodologies for the key experiments.

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. For paramagnetic materials like Fe(OEP)Cl, this value is positive and its temperature dependence provides valuable information.

Methodology: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure small magnetic fields. It is the gold standard for determining the magnetic susceptibility of materials.

-

Sample Preparation: A carefully weighed amount of the powdered Fe(OEP)Cl sample is placed in a gelatin capsule or a similar sample holder with known and minimal magnetic background.

-

Mounting: The sample is mounted in the SQUID magnetometer, which is cooled with liquid helium.

-

Measurement: The sample is moved through a set of superconducting detection coils, and the change in magnetic flux is measured as a function of an applied magnetic field and temperature.

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the molecule itself to obtain the paramagnetic susceptibility. The effective magnetic moment is then calculated from the susceptibility data.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the local electronic environment of specific isotopes, in this case, ⁵⁷Fe. It provides information on the oxidation state, spin state, and coordination geometry of the iron center.

Methodology

-

Source: A radioactive source, typically ⁵⁷Co, which decays to an excited state of ⁵⁷Fe, is used to generate gamma rays of a specific energy.

-

Doppler Modulation: The energy of the emitted gamma rays is modulated by moving the source relative to the sample using a transducer. This Doppler effect allows for scanning a range of energies.

-

Absorption: The Fe(OEP)Cl sample, cooled to low temperatures (e.g., liquid helium temperature), absorbs the gamma rays at specific energies corresponding to the nuclear transitions of its ⁵⁷Fe nuclei.

-

Detection: A detector measures the intensity of the gamma rays that pass through the sample.

-

Spectrum: A plot of gamma-ray transmission versus the velocity of the source (which is proportional to energy) constitutes the Mössbauer spectrum.

For high-spin Fe(III) complexes like Fe(OEP)Cl, the Mössbauer spectrum at low temperatures typically shows a magnetically split six-line pattern due to the interaction of the nuclear spin with the large internal magnetic field generated by the unpaired electrons. The key parameters extracted from the spectrum are the isomer shift (δ), which is indicative of the oxidation state, and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electronic environment. Studies on this compound have shown that the spin-spin and spin-lattice relaxation mechanisms in the context of quantum mechanically mixed spin states of S = 5/2 + 3/2 of the Fe(III) ions are considered as a source of the observed asymmetry in the Mössbauer spectra.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

Methodology

-

Sample Preparation: A dilute frozen solution or a powdered solid sample of Fe(OEP)Cl is placed in an EPR tube.

-

Microwave Irradiation: The sample is placed in a resonant cavity and irradiated with microwaves of a fixed frequency (typically in the X-band, ~9.5 GHz).

-

Magnetic Field Sweep: An external magnetic field is swept over a range of values.

-

Resonance: When the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons (the Zeeman splitting), resonance occurs, and microwave energy is absorbed by the sample.

-

Detection: The absorption of microwaves is detected and recorded as a function of the magnetic field.

-

Spectrum: The EPR spectrum is typically displayed as the first derivative of the absorption.

Conclusion

The magnetic properties of this compound are dominated by its high-spin (S=5/2) iron(III) center. The temperature-independent effective magnetic moment of approximately 5.92 μ_B confirms its paramagnetic nature with minimal intermolecular magnetic interactions. The combination of magnetic susceptibility measurements, Mössbauer spectroscopy, and EPR spectroscopy provides a comprehensive picture of the electronic structure of this important model compound. The experimental protocols detailed herein represent the standard methodologies employed to elucidate the magnetic landscape of such organometallic complexes, offering a foundational understanding for researchers in related fields.

References

Solubility Profile of Iron(III) Octaethylporphine Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Iron(III) octaethylporphine chloride (Fe(OEP)Cl) in various organic solvents. Understanding the solubility of this metalloporphyrin is crucial for its application in diverse fields, including catalysis, electrocatalysis, and biomedical research as a model for heme proteins.[1][2][3][4] This document compiles available quantitative and qualitative solubility data, details a comprehensive experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Data Presentation: Solubility of this compound

The solubility of this compound is generally characterized as "organo-soluble," indicating its propensity to dissolve in organic solvents.[5] However, comprehensive quantitative data across a wide range of solvents is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Chemical Formula | Solubility | Molarity (mM) | Conditions |

| Chloroform | CHCl₃ | 5 mg/mL | 8.01 | Requires sonication and warming |

| Dichloromethane | CH₂Cl₂ | Soluble | Not specified | Not specified |

| Pyridine | C₅H₅N | Soluble | Not specified | Not specified |

| Benzonitrile | C₇H₅N | Soluble | Not specified | Not specified |

Note: The molecular weight of this compound is 624.06 g/mol .[6]

Experimental Protocols: Determination of Solubility

The determination of the solubility of porphyrins and their complexes is primarily an experimental process.[7] The most common and reliable method is the isothermal saturation shake-flask method, followed by spectrophotometric analysis of the resulting saturated solution.[8][9][10][11][12][13][14]

Principle

This method involves creating a saturated solution of the solute (Fe(OEP)Cl) in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents its solubility in that solvent under the given conditions. The concentration is then determined using UV-Vis spectrophotometry, a technique well-suited for colored compounds like porphyrins which exhibit strong absorption in the visible region of the electromagnetic spectrum.[15][16]

Detailed Methodology

1. Preparation of a Saturated Solution:

-

Step 1.1: Accurately weigh an excess amount of this compound powder and transfer it to a suitable container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution becomes saturated.

-

Step 1.2: Add a known volume of the desired organic solvent to the container.

-

Step 1.3: Seal the container tightly to prevent solvent evaporation.

-

Step 1.4: Place the container in a constant temperature shaker or incubator. Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

2. Separation of Solid and Liquid Phases:

-

Step 2.1: After the equilibration period, allow the undissolved solid to settle at the bottom of the container.

-

Step 2.2: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

3. Concentration Determination by UV-Vis Spectrophotometry:

-

Step 3.1: Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility test.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Step 3.2: Generation of a Calibration Curve:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax for this compound is approximately 382 nm.[17]

-

Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve that should follow the Beer-Lambert law (a linear relationship).

-

-

Step 3.3: Measurement of the Saturated Solution:

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Step 3.4: Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. 2,3,7,8,12,13,17,18-Octaethylporphine-Fe(III) chloride [porphyrin-laboratories.com]

- 2. Iron(III) octaethylporphine (chloride), CAS 28755-93-3 (HY-W127813-50) | Szabo-Scandic [szabo-scandic.com]

- 3. 2,3,7,8,12,13,17,18-OCTAETHYL-21H,23H-PORPHINE IRON(III) CHLORIDE | 28755-93-3 [chemicalbook.com]

- 4. Fe(III) Octaethylporphine chloride | [frontierspecialtychemicals.com]

- 5. iron(III) octaethylporphyrin chloride | CAS 28755-93-3 | PorphyChem [shop.porphychem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Solvation descriptors for porphyrins (porphines) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride 28755-93-3 [sigmaaldrich.com]

In-Depth Technical Guide: Theoretical and Computational Studies of Iron(III) Octaethylporphine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) octaethylporphine chloride (Fe(III)OEP-Cl) is a significant synthetic metalloporphyrin that serves as a valuable model compound for understanding the complex electronic structure and reactivity of heme centers in biological systems. Its accessibility and stability make it an ideal candidate for extensive theoretical and computational investigation. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies applied to Fe(III)OEP-Cl, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to be a resource for researchers in bioinorganic chemistry, materials science, and drug development, offering both foundational knowledge and practical guidance for studying this important molecule.

Introduction

Iron porphyrins are at the heart of numerous biological functions, including oxygen transport and storage (hemoglobin and myoglobin), electron transfer (cytochromes), and catalysis (cytochrome P450 enzymes). The subtle interplay between the iron center, the porphyrin macrocycle, and the axial ligands dictates the electronic structure and, consequently, the reactivity of these complexes. This compound, a synthetic analogue, provides a simplified yet representative model to probe these interactions without the complexities of a protein environment.

Theoretical and computational studies of Fe(III)OEP-Cl have been instrumental in elucidating its electronic and magnetic properties. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the ground and excited state properties, rationalize spectroscopic data, and predict reactivity. This guide will delve into the key theoretical concepts, present a comparative analysis of computational methods, and provide detailed experimental procedures for the synthesis and characterization of Fe(III)OEP-Cl.

Molecular Structure and Electronic Configuration

Fe(III)OEP-Cl adopts a square-pyramidal geometry, with the iron(III) ion coordinated to the four nitrogen atoms of the octaethylporphine macrocycle in the equatorial plane and a single chloride ion in the axial position. The iron atom is typically displaced from the mean plane of the porphyrin ring towards the axial chloride ligand. This displacement is a characteristic feature of five-coordinate, high-spin ferric porphyrins.

The iron(III) center has a d5 electronic configuration. In the high-spin state (S = 5/2), the five d-electrons occupy the five d-orbitals individually with parallel spins. The square-pyramidal ligand field lifts the degeneracy of the d-orbitals.

A qualitative d-orbital splitting diagram for a high-spin d5 iron(III) in a square-pyramidal ligand field is presented below. This diagram illustrates the relative ordering of the d-orbitals, which is crucial for understanding the electronic transitions and magnetic properties of the complex.

Experimental Protocols

Synthesis of this compound

The synthesis of Fe(III)OEP-Cl involves two main steps: the synthesis of the free-base octaethylporphyrin (H₂OEP) ligand, followed by the insertion of iron.

3.1.1. Synthesis of Octaethylporphyrin (H₂OEP)

A common method for the synthesis of H₂OEP is the acid-catalyzed condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).

-

Materials: 3,4-diethylpyrrole, benzene (B151609), 37% aqueous formaldehyde, p-toluenesulfonic acid.

-

Procedure:

-

A 500-mL, round-bottomed flask is wrapped with aluminum foil and equipped with a reflux condenser with a Dean-Stark trap, a mechanical stirrer, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), a 37% solution of aqueous formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

-

The mixture is stirred and heated at reflux under a nitrogen atmosphere using an oil bath. Water is removed by means of the Dean-Stark trap.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield analytically pure H₂OEP.

-

3.1.2. Iron Insertion

-

Materials: H₂OEP, iron(II) chloride tetrahydrate (FeCl₂·4H₂O), dimethylformamide (DMF).

-

Procedure:

-

H₂OEP is dissolved in DMF in a round-bottom flask.

-

An excess of FeCl₂·4H₂O is added to the solution.

-

The mixture is heated at reflux for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base Soret peak and appearance of the metalloporphyrin Soret peak).

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is typically achieved by chromatography on an alumina (B75360) column using dichloromethane (B109758) as the eluent. The first fraction containing the desired Fe(III)OEP-Cl is collected and the solvent is evaporated to yield the final product.

-

Spectroscopic Characterization

3.2.1. UV-Visible Spectroscopy

-

Principle: UV-Vis spectroscopy probes the electronic transitions within the porphyrin macrocycle. The spectrum is characterized by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-700 nm region.

-

Protocol:

-

Prepare a stock solution of Fe(III)OEP-Cl in a suitable solvent such as dichloromethane (DCM) or chloroform. A typical concentration for the stock solution is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Prepare a series of dilutions from the stock solution to obtain concentrations suitable for measurement (typically in the micromolar range).

-

Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

-

Record the baseline with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the sample cuvette with one containing the Fe(III)OEP-Cl solution and record the absorption spectrum over a wavelength range of approximately 300-800 nm.

-

The spectrum should exhibit a sharp, intense Soret band around 382 nm and weaker Q-bands.[1]

-

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Principle: EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin Fe(III) (S = 5/2). The spectrum is sensitive to the electronic environment of the iron center. For high-spin ferric porphyrins, the EPR spectrum is typically characterized by signals at g ≈ 6 and g ≈ 2.

-

Protocol:

-

Prepare a frozen solution of Fe(III)OEP-Cl in a suitable glass-forming solvent, such as a mixture of dichloromethane and toluene, at a concentration of approximately 1 mM.

-

The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen to ensure a glassy state.

-

The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K or lower) using an X-band EPR spectrometer.

-

Typical instrumental parameters include a microwave frequency of ~9.5 GHz, a microwave power of a few milliwatts, and a modulation frequency of 100 kHz.

-

The spectrum is recorded over a wide magnetic field range to observe all expected features.

-

3.2.3. Mössbauer Spectroscopy

-

Principle: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides detailed information about the electronic structure, spin state, and coordination environment of the iron nucleus. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

-

Protocol:

-

The sample for Mössbauer spectroscopy should be a solid powder. For Fe(III)OEP-Cl, the crystalline or polycrystalline solid is used.

-

The powdered sample is placed in a sample holder, ensuring a uniform thickness to optimize the signal-to-noise ratio.

-

The Mössbauer spectrum is recorded using a spectrometer with a ⁵⁷Co source. The sample is typically cooled to cryogenic temperatures (e.g., 77 K or 4.2 K) to increase the recoil-free fraction.

-

The spectrometer measures the absorption of gamma rays as a function of the velocity of the source relative to the sample.

-

The resulting spectrum is fitted with appropriate Lorentzian lines to extract the isomer shift and quadrupole splitting parameters. For high-spin Fe(III) porphyrins, typical isomer shifts are in the range of 0.3-0.5 mm/s (relative to iron metal at room temperature), and the quadrupole splitting is relatively small.

-

X-ray Crystallography

-

Principle: Single-crystal X-ray diffraction provides the precise three-dimensional atomic structure of the molecule in the solid state.

-

Protocol:

-

Crystal Growth: Single crystals of Fe(III)OEP-Cl suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dichloromethane/hexane or chloroform/methanol.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and an area detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares procedures.

-

Computational Methodologies

Density Functional Theory (DFT) is the most widely used computational method for studying the electronic structure and properties of iron porphyrins due to its favorable balance of accuracy and computational cost.

Choice of Functional and Basis Set

The choice of the exchange-correlation functional is critical for accurately describing the electronic structure of iron porphyrins, particularly the relative energies of different spin states.

-

Hybrid functionals , such as B3LYP, have been widely used and often provide a good description of the geometry and electronic properties.

-

Meta-hybrid GGA functionals , like TPSS, have also shown good performance.[2]

-

Double-hybrid functionals are emerging as potentially more accurate for spin-state energetics, though at a higher computational cost.[3]

The choice of basis set is also important. A double-zeta or triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) is generally recommended for the metal and its immediate coordination sphere, while a smaller basis set (e.g., def2-SVP) can be used for the rest of the atoms to reduce computational cost.[2]

Geometry Optimization and Property Calculations

A typical computational workflow for studying Fe(III)OEP-Cl involves the following steps:

-

Initial Structure Generation: An initial guess for the molecular geometry can be obtained from crystallographic data or by using molecular modeling software.

-

Geometry Optimization: The geometry is optimized to find the minimum energy structure. This should be performed for all relevant spin states (e.g., high-spin, intermediate-spin, and low-spin) to determine the ground state.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Once the ground state geometry is confirmed, various properties can be calculated, including:

-

Electronic Structure Analysis: Molecular orbital energies and compositions, spin density distribution.

-

Spectroscopic Properties: UV-Vis excitation energies (using Time-Dependent DFT), EPR g-tensors, and Mössbauer parameters.

-

Data Presentation

The following tables summarize key experimental and computational data for Fe(III)OEP-Cl.

Table 1: Structural Parameters

| Parameter | Experimental (X-ray) | Computational (DFT) |

| Fe-N (avg) | 2.065 Å | 2.088 Å[2] |

| Fe-Cl | 2.243 Å | 2.264 Å[2] |

| Fe displacement from porphyrin plane | 0.518 Å[4] | 0.466 Å[2] |

Table 2: Spectroscopic Parameters

| Technique | Parameter | Experimental Value | Computational Prediction |

| UV-Vis | Soret Band (λ_max) | ~382 nm[1] | Method-dependent |

| Q-Bands (λ_max) | ~500-650 nm | Method-dependent | |

| EPR | g-values | g ≈ 6, g ≈ 2 (typical for high-spin Fe(III)) | Method-dependent |

| Mössbauer | Isomer Shift (δ) | ~0.3-0.5 mm/s | Method-dependent |

| Quadrupole Splitting (ΔE_Q) | Small, positive | Method-dependent |

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound, supplemented with detailed experimental protocols. The combination of experimental characterization and computational modeling offers a powerful approach to understanding the intricate electronic structure and properties of this important heme model complex. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the study of metalloporphyrins and their applications in various scientific disciplines. Further investigations, particularly exploring the reactivity of Fe(III)OEP-Cl through advanced computational techniques, will continue to deepen our understanding of its role as a versatile model system.

References

The Discovery and Enduring Legacy of Octaethylporphyrin Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylporphyrin (OEP) and its metallic complexes stand as a cornerstone in the field of porphyrin chemistry. As a synthetic analogue of naturally occurring protoporphyrin IX, OEP offers a highly symmetrical and stable platform for a diverse range of chemical investigations.[1] Its unique electronic and structural properties have rendered it an invaluable tool in modeling biological systems, developing novel catalysts, and advancing materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of octaethylporphyrin complexes, tailored for researchers, scientists, and professionals in drug development.

A Legacy of Discovery: A Historical Timeline

The journey to understanding and synthesizing complex porphyrin structures is marked by the pioneering work of two Nobel laureates, Hans Fischer and Robert Burns Woodward. Their groundbreaking contributions laid the fundamental groundwork for the development of synthetic porphyrins like OEP.

Hans Fischer, awarded the Nobel Prize in Chemistry in 1930, was instrumental in elucidating the structure of hemin (B1673052) and chlorophyll (B73375).[2][3][4] His extensive research into the chemistry of pyrroles and the synthesis of over 130 porphyrins provided the essential building blocks and methodologies for future advancements.[2][5] Fischer's work demonstrated the close relationship between hemin and chlorophyll and nearly culminated in the total synthesis of chlorophyll.[4] His meticulous and systematic approach to porphyrin synthesis established a robust foundation for the field.[6]

Building upon Fischer's legacy, Robert Burns Woodward, a Nobel laureate in 1965, revolutionized the art of organic synthesis.[7][8] His total synthesis of complex natural products, including quinine, cholesterol, and chlorophyll, showcased a new era of strategic and meticulously planned chemical synthesis.[8][9][10] The landmark total synthesis of vitamin B12, a monumental undertaking completed in collaboration with Albert Eschenmoser, remains a testament to his genius and has had a lasting impact on the field of organic chemistry.[7][8] Woodward's conceptual and practical advancements in constructing unsymmetrically-substituted porphyrins were particularly significant.[9]

The development of synthetic methodologies by these pioneers paved the way for the creation of symmetrical model porphyrins like octaethylporphyrin, which allowed for simplified spectroscopic analysis due to their high symmetry.[1]

Synthesis of Octaethylporphyrin and its Metal Complexes

The synthesis of octaethylporphyrin typically involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde.[1] The resulting free base porphyrin can then be metalated with various metal salts to yield the corresponding OEP complexes.

General Synthetic Workflow

Experimental Protocols

1. Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂(OEP))

-

Materials: 3,4-Diethylpyrrole, paraformaldehyde, pyridine (B92270), acetic acid.

-

Procedure: A solution of 3,4-diethylpyrrole and paraformaldehyde in a mixture of pyridine and acetic acid is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product is purified by chromatography on an alumina (B75360) column to yield pure H₂(OEP) as a purple solid.

2. Synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) (Fe(OEP)Cl) [11]

-

Materials: H₂(OEP), iron(II) chloride tetrahydrate, N,N-dimethylformamide (DMF).

-

Procedure: H₂(OEP) and an excess of iron(II) chloride tetrahydrate are dissolved in DMF. The solution is heated at reflux for 30 minutes. After cooling, water is added to precipitate the product. The solid is collected by filtration, washed with water and methanol, and dried in vacuo to afford Fe(OEP)Cl.[11] The synthesis can also be carried out by treating H₂(OEP) with ferric chloride in a hot acetic acid solution.[1]

3. Synthesis of (2,3,7,8,12,13,17,18-Octaethylporphyrinato)nickel(II) (Ni(OEP))

-

Materials: H₂(OEP), nickel(II) acetate (B1210297) tetrahydrate, chloroform (B151607), methanol.

-

Procedure: A solution of H₂(OEP) in chloroform is treated with a saturated solution of nickel(II) acetate tetrahydrate in methanol. The mixture is refluxed until the reaction is complete, as monitored by UV-Vis spectroscopy (disappearance of the free base Soret band and appearance of the metalloporphyrin Soret band). The solvent is removed under reduced pressure, and the residue is purified by chromatography.

4. Synthesis of (2,3,7,8,12,13,17,18-Octaethylporphyrinato)copper(II) (Cu(OEP))

-

Materials: H₂(OEP), copper(II) acetate monohydrate, chloroform, methanol.

-

Procedure: The procedure is analogous to the synthesis of Ni(OEP), using copper(II) acetate monohydrate as the metal source. The reaction progress is monitored by the characteristic shifts in the UV-Vis spectrum.

Structural and Physicochemical Data

The highly symmetrical nature of OEP complexes facilitates detailed structural and spectroscopic analysis. The following tables summarize key quantitative data for representative OEP complexes.

Table 1: Selected Bond Lengths and Angles for OEP Complexes

| Complex | Metal-Nitrogen (M-N) Bond Length (Å) | Metal-Axial Ligand Bond Length (Å) | Metal Displacement from Porphyrin Plane (Å) |

| Fe(OEP)Cl | 2.065 (avg)[12] | Fe-Cl: 2.2430[12] | 0.518[12] |

| Cu(OEP) | - | - | - |

| Ni(OEP) | - | - | - |

Data to be populated from further specific crystallographic sources.

Table 2: Redox Potentials of OEP Complexes

| Complex | E₁/₂ (V vs. Ag/AgCl) (Oxidation) | E₁/₂ (V vs. Ag/AgCl) (Reduction) | Solvent |

| Fe(OEP)Cl | - | -0.88 (Fe³⁺/Fe²⁺)[13] | DMF[13] |

| Ni(OEP) | - | - | - |

| Cu(OEP) | - | - | - |

Data to be populated from further specific electrochemical studies.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Diamagnetic OEP Complexes in CDCl₃

| Complex | meso-H | -CH₂- | -CH₃ |

| H₂(OEP) | ~10.0 | ~4.0 | ~1.9 |

| Ni(OEP) | ~9.8 | ~3.9 | ~1.8 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Paramagnetic complexes like Cu(OEP) and high-spin Fe(OEP)Cl exhibit significantly broadened and shifted NMR spectra.[14][15]

Applications and Experimental Workflows

The versatility of OEP complexes has led to their use in a wide array of applications, from catalysis to biological sensing. The following diagram illustrates a conceptual workflow for the application of an OEP-based catalyst in an oxidation reaction.

Conclusion

Octaethylporphyrin and its metal complexes continue to be indispensable tools in chemical research. From their historical roots in the foundational work of Fischer and Woodward to their modern applications in catalysis, sensing, and medicine, OEP complexes offer a versatile and well-characterized platform for scientific inquiry. The detailed synthetic protocols, tabulated physicochemical data, and illustrative workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals, empowering further innovation and discovery in this vibrant field of chemistry.

References

- 1. Octaethylporphyrin - Wikipedia [en.wikipedia.org]

- 2. Hans Fischer [chemistry.msu.edu]

- 3. SCIplanet - Hans Fischer: The Chemist Who Unlocked the Secrets of Blood and Plants [bibalex.org]

- 4. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]

- 5. careerchem.com [careerchem.com]

- 6. Tracing the Legacy of Hans Fischer - TUM School of Natural Sciences [nat.tum.de]

- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 8. Robert Burns Woodward - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Robert_Burns_Woodward [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. Chlorido(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) dichloromethane sesquisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. Increasing 13C CP-MAS NMR resolution using single crystals: application to model octaethyl porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclic Voltammetry of Iron(III) Octaethylporphine Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting cyclic voltammetry (CV) on Iron(III) octaethylporphine chloride (Fe(OEP)Cl). This technique is crucial for characterizing the electrochemical properties of this metalloporphyrin, which has applications in catalysis, sensing, and as a model for biological systems.[1]

Introduction to Cyclic Voltammetry of Fe(OEP)Cl

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species.[2] For this compound, CV allows for the determination of the formal reduction potentials of the iron center, typically the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples. These parameters are fundamental to understanding the electron transfer properties of the molecule and are essential for its application in various fields, including its use as an electrocatalyst for oxygen reduction.[1] The electrochemical behavior of Fe(OEP)Cl can be investigated in non-aqueous solvents to observe its distinct redox waves.

Experimental Setup and Reagents

A standard three-electrode setup is required for performing cyclic voltammetry.[2]

Instrumentation:

-

Potentiostat with a data acquisition system

-

Electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum button electrode)

-

Reference Electrode (e.g., Ag/AgNO3 or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

Reagents:

-

This compound (Fe(OEP)Cl)

-

Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP)

-

Inert gas for deaeration (e.g., Argon or Nitrogen)

Experimental Protocols

Solution Preparation

-

Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in the chosen anhydrous solvent (THF or DMF). Ensure the solvent is of high purity to avoid interference from impurities.

-

Analyte Solution: Prepare a stock solution of Fe(OEP)Cl in the chosen solvent. A typical concentration for the final analyte solution is in the range of 0.050 mM.[3]

-

Final Solution: Add the required volume of the Fe(OEP)Cl stock solution to the electrolyte solution in the electrochemical cell to achieve the desired final concentration.

Electrochemical Measurement

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with the solvent to be used, and dry it before use.

-

Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the electrodes are properly immersed in the solution.

-

Deaeration: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan a range that encompasses the expected redox events. For Fe(OEP)Cl, a window from +0.3 V to -1.9 V vs. a Ag/AgNO3 reference electrode is appropriate.[3]

-

Set the initial scan direction towards the negative potential to observe the reduction waves.

-

Apply a scan rate, typically starting at 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer process.

-

Record the cyclic voltammogram.

-

Data Presentation

The key quantitative data obtained from the cyclic voltammetry of Fe(OEP)Cl are the peak potentials for the reduction and subsequent oxidation processes. The following table summarizes the reported reduction peak potentials for Fe(OEP)Cl in different non-aqueous solvents with 0.1 M TBAP as the supporting electrolyte.[3]

| Solvent | Redox Couple | Peak Potential (V vs. Ag/AgNO₃) |

| THF | Fe(III)/Fe(II) | -0.88 |

| THF | Fe(II)/Fe(I) | -1.76 |

| DMF | Fe(III)/Fe(II) | -0.88 |

| DMF | Fe(II)/Fe(I) | -1.76 |

Table 1: Reduction peak potentials of Fe(OEP)Cl in different solvents.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment on this compound.

Caption: Workflow for Cyclic Voltammetry of Fe(OEP)Cl.

Redox Process of Iron in Fe(OEP)Cl

The following diagram illustrates the sequential one-electron reduction processes that the iron center in Fe(OEP)Cl undergoes during the cathodic scan in a cyclic voltammetry experiment.

Caption: Redox pathway of the iron center in Fe(OEP)Cl.

References

Application Notes and Protocols for Oxygen Reduction Reaction with Iron(III) Octaethylporphine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) octaethylporphine chloride (Fe(OEP)Cl) is a synthetic heme macrocycle that has garnered significant interest as a robust electrocatalyst for the oxygen reduction reaction (ORR). This process is fundamental to a range of biological and energy-related applications, including cellular respiration and the operation of fuel cells. The catalytic activity of Fe(OEP)Cl mimics the function of natural heme-containing enzymes, making it a valuable model compound for studying the mechanisms of oxygen activation. These application notes provide a detailed protocol for evaluating the electrocatalytic activity of Fe(OEP)Cl for the ORR, along with a summary of key performance data and a visualization of the reaction pathway.

Data Presentation

The following table summarizes the key quantitative parameters for the oxygen reduction reaction catalyzed by this compound supported on a glassy carbon electrode in an acidic medium.

| Parameter | Value | Conditions |

| Catalyst | This compound (Fe(OEP)Cl) | Adsorbed on Glassy Carbon Electrode |

| Electrolyte | 0.5 M H₂SO₄ | Oxygen-saturated |

| Fe(III)/Fe(II) Redox Potential | -0.12 V vs. Ag/AgCl | Deaerated solution |

| ORR Onset Potential | ~0.3 V vs. Ag/AgCl | - |

| Number of Electrons Transferred (n) | ~4 | Chronoamperometry at -0.4 V vs. Ag/AgCl |

| Catalytic Reaction Rate Constant (k) | 1.1 x 10⁵ M⁻¹s⁻¹ | RDE Voltammetry |

Experimental Protocols

This section provides a detailed methodology for the preparation of the catalyst-modified electrode and the electrochemical evaluation of the oxygen reduction reaction.

Materials and Reagents

-

This compound (Fe(OEP)Cl)

-

Glassy carbon disk electrode (GCE)

-

Platinum wire or mesh (counter electrode)

-

Ag/AgCl reference electrode

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Alumina (B75360) powder (for polishing)

-

High-purity nitrogen (N₂) and oxygen (O₂) gas

-

Deionized water

Electrode Preparation: Fe(OEP)Cl Modified Glassy Carbon Electrode

-

Polishing the Glassy Carbon Electrode:

-

Mechanically polish the glassy carbon disk electrode with alumina powder on a polishing cloth to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water.

-

Sonicate the electrode in deionized water for 5 minutes to remove any residual polishing material.

-

Finally, rinse the electrode with deionized water and allow it to dry at room temperature.

-

-

Catalyst Immobilization:

-

Prepare a 1 mM solution of Fe(OEP)Cl in dichloromethane.

-

Immerse the polished and dried glassy carbon electrode into the Fe(OEP)Cl solution for approximately 30 minutes to allow for the adsorption of the catalyst onto the electrode surface.

-

After immersion, remove the electrode and allow the solvent to evaporate completely, leaving a thin film of the catalyst on the electrode surface.

-

Electrochemical Measurements for Oxygen Reduction Reaction

-

Electrochemical Cell Setup:

-